molecular formula C7H5Cl2FS B6314589 (2,3-Dichloro-6-fluorophenyl)(methyl)sulfane CAS No. 1803820-09-8

(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane

Cat. No.: B6314589
CAS No.: 1803820-09-8
M. Wt: 211.08 g/mol
InChI Key: OULFRFXSOGLLOQ-UHFFFAOYSA-N
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Description

(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H5Cl2FS It is characterized by the presence of dichloro, fluoro, and methylsulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-6-fluorophenyl)(methyl)sulfane typically involves the reaction of 2,3-dichloro-6-fluoroaniline with methylsulfenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dichlorophenyl)(methyl)sulfane
  • (2,3-Dichloro-6-fluorophenyl)(ethyl)sulfane
  • (2,3-Dichloro-6-fluorophenyl)(methyl)sulfoxide

Uniqueness

(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane is unique due to the presence of both dichloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-4-fluoro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULFRFXSOGLLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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